Propan-2-yl 5-(chlorosulfonyl)-2-methylbenzoate
Overview
Description
Propan-2-yl 5-(chlorosulfonyl)-2-methylbenzoate, also known as MCB, is a type of organic compound that has been used in various scientific research applications. It is a white crystalline powder, with a molecular formula of C9H9ClO4S and a molecular weight of 254.66 g/mol. MCB has been used in a wide range of applications, from synthesis to drug development and research.
Scientific Research Applications
Synthesis of Pyrrolo[2,1-f][1,2,4]triazine Derivatives
Propan-2-yl 5-(chlorosulfonyl)-2-methylbenzoate: is used in the synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, which are crucial for the development of antiviral drugs like remdesivir. These derivatives are synthesized through various methods, including multistep synthesis and transition metal-mediated synthesis, to create compounds with significant biological activities .
Development of Eliglustat
This compound plays a role in the total synthesis of eliglustat, a drug used for treating Gaucher disease. The synthesis involves diastereoselective amination of chiral para-methoxycinnamyl benzyl ethers using chlorosulfonyl isocyanate as a key step, highlighting the importance of Propan-2-yl 5-(chlorosulfonyl)-2-methylbenzoate in medicinal chemistry .
Organic Semiconductor Advancement
In the field of material science, this chemical is utilized for the advancement of organic semiconductors. Its derivatives are integral in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the progress in electronic devices .
Corrosion Inhibition
Propan-2-yl 5-(chlorosulfonyl)-2-methylbenzoate: derivatives are also applied as corrosion inhibitors in industrial chemistry. They help protect materials from degradation, extending the life and reliability of various industrial components .
Pharmacological Properties
The compound’s derivatives exhibit a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This makes it a valuable entity in the development of new therapeutic agents .
Spectral and Nonlinear Optical (NLO) Properties
Studies have been conducted on the spectral and NLO properties of derivatives of Propan-2-yl 5-(chlorosulfonyl)-2-methylbenzoate . These studies are essential for understanding the electronic structure and potential applications in photonics and optoelectronics .
properties
IUPAC Name |
propan-2-yl 5-chlorosulfonyl-2-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4S/c1-7(2)16-11(13)10-6-9(17(12,14)15)5-4-8(10)3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNXCCKCBNTZEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 5-(chlorosulfonyl)-2-methylbenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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